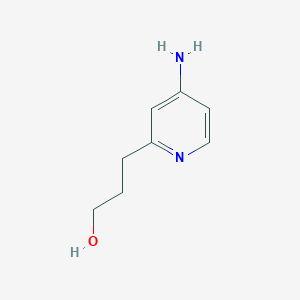

3-(4-Amino-2-pyridyl)-1-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

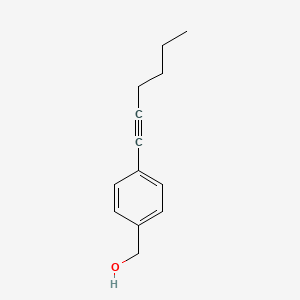

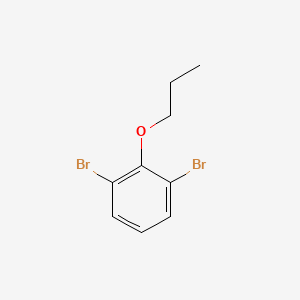

3-(4-Amino-2-pyridyl)-1-propanol, also known as 3-AP, is an organic compound that is used in a variety of applications in the scientific field. It is a colorless solid that is soluble in water and alcohol, and is relatively stable in air. 3-AP is often used as a reagent in organic synthesis, and it has been used in a variety of research applications. It is also used in the production of pharmaceuticals and other compounds.

Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

3-(4-Aminopyridin-2-yl)propan-1-ol may serve as a precursor in the synthesis of various therapeutic agents. Its structure, featuring both an amino group and a hydroxyl group, makes it a versatile intermediate for constructing molecules with potential biological activity . For instance, modifications of this compound could lead to the development of new drugs targeting neurological disorders due to its structural similarity to known central nervous system agents.

Agriculture: Pesticide and Herbicide Development

In the agricultural sector, this compound’s derivatives could be explored for their pesticidal or herbicidal properties . The pyridine moiety is a common feature in many agrochemicals, and the introduction of the amino and hydroxyl functional groups could enhance the interaction with biological targets in pests and weeds, leading to improved efficacy.

Materials Science: Polymer Synthesis

The hydroxyl group of 3-(4-Aminopyridin-2-yl)propan-1-ol offers a point of attachment for polymerization, potentially leading to the development of new polymeric materials . These polymers could exhibit unique properties such as enhanced thermal stability or electrical conductivity, making them suitable for advanced material applications.

Environmental Science: Analyte in Environmental Monitoring

Due to its distinctive chemical structure, this compound could be used as an analyte or a tracer in environmental monitoring studies . Its detection and quantification in environmental samples could help in assessing the presence and impact of related compounds used in various industrial processes.

Biochemistry: Enzyme Inhibition Studies

The compound’s structure suggests potential use in enzyme inhibition studies. It could act as an inhibitor or a substrate analog for enzymes that interact with pyridine-containing molecules, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Pharmacology: Pharmacokinetic Modulation

In pharmacological research, 3-(4-Aminopyridin-2-yl)propan-1-ol could be investigated for its ability to modulate the pharmacokinetics of other drugs . Its structural features might influence absorption, distribution, metabolism, and excretion (ADME) profiles when co-administered with other therapeutic agents.

Chemical Engineering: Catalyst Design

The amino group in the compound could be utilized in the design of catalysts for chemical reactions. As a ligand, it could bind to metal centers and facilitate various catalytic processes, potentially leading to more efficient and selective industrial chemical production .

Analytical Chemistry: Chromatography Standards

Lastly, 3-(4-Aminopyridin-2-yl)propan-1-ol could be used as a standard in chromatographic methods to calibrate and validate analytical techniques, ensuring accurate measurement of related compounds in complex mixtures .

Mechanism of Action

Target of Action

Similar compounds, such as benzimidazoles, have been reported to act as corrosion inhibitors for various metals . They are particularly effective in extremely aggressive, corrosive acidic media .

Mode of Action

Benzimidazole derivatives, which share structural similarities, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 3-(4-Amino-2-pyridyl)-1-propanol may interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that benzimidazoles and their derivatives have been reported to form an adsorption layer over an iron surface, obeying the langmuir isotherm .

Result of Action

Benzimidazoles and their derivatives have been reported to decrease the rate of attack by the environment on metals , suggesting that 3-(4-Amino-2-pyridyl)-1-propanol may have similar effects.

Action Environment

The action of 3-(4-Amino-2-pyridyl)-1-propanol may be influenced by various environmental factors. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the action, efficacy, and stability of 3-(4-Amino-2-pyridyl)-1-propanol may also be influenced by similar environmental conditions.

properties

IUPAC Name |

3-(4-aminopyridin-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7-3-4-10-8(6-7)2-1-5-11/h3-4,6,11H,1-2,5H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXAVYXUDRFFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-2-pyridyl)-1-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)